5-Fluoro-2,3-dihydroxybenzoyl chloride
CAS No.: 119735-31-8
Cat. No.: VC0038639
Molecular Formula: C7H4ClFO3
Molecular Weight: 190.554
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 119735-31-8 |
|---|---|
| Molecular Formula | C7H4ClFO3 |
| Molecular Weight | 190.554 |
| IUPAC Name | 5-fluoro-2,3-dihydroxybenzoyl chloride |
| Standard InChI | InChI=1S/C7H4ClFO3/c8-7(12)4-1-3(9)2-5(10)6(4)11/h1-2,10-11H |
| Standard InChI Key | YGVNWNNJCQJGPT-UHFFFAOYSA-N |
| SMILES | C1=C(C=C(C(=C1O)O)C(=O)Cl)F |
Introduction
Chemical Identity and Physical Properties
5-Fluoro-2,3-dihydroxybenzoyl chloride is a substituted benzoyl chloride featuring a fluorine atom at the 5-position and two hydroxyl groups at the 2- and 3-positions of the benzene ring. The presence of these functional groups creates a unique electronic environment that influences its reactivity and applications.
Basic Identification Data
The compound has somewhat inconsistent identification in chemical databases, with multiple CAS numbers being associated with it:
| Property | Value |
|---|---|
| IUPAC Name | 5-fluoro-2,3-dihydroxybenzoyl chloride |
| Molecular Formula | C₇H₄ClFO₃ |
| Molecular Weight | 190.556 g/mol |
| CAS Number | 119735-31-8 or 1702676-05-8 |
| Exact Mass | 189.983 |
| PSA (Polar Surface Area) | 57.53 |
| LogP | 1.6159 |
The existence of multiple CAS numbers (119735-31-8 from Chemsrc and 1702676-05-8 from Parchem) suggests potential database inconsistencies or regional registration differences .
Structural Characteristics
5-Fluoro-2,3-dihydroxybenzoyl chloride contains several key functional groups that define its chemical behavior:
-
A benzoyl chloride group (C(=O)Cl) that makes it highly reactive toward nucleophiles
-
Two adjacent hydroxyl groups (at positions 2 and 3) that can participate in hydrogen bonding and chelation
-
A fluorine substituent at position 5 that affects the electron distribution of the aromatic ring
The presence of these functional groups creates a compound with both electrophilic and potentially metal-coordinating properties.
Physicochemical Properties
The physicochemical properties of 5-Fluoro-2,3-dihydroxybenzoyl chloride are critically important for understanding its behavior in various chemical processes and applications.
Solubility and Stability
While specific experimental data on solubility is limited in the available literature, predictions based on structure suggest:
| Property | Expected Characteristics |
|---|---|
| Water Solubility | Poor due to the hydrophobic nature of the benzoyl chloride moiety |
| Organic Solvent Solubility | Good solubility in polar aprotic solvents (e.g., dichloromethane, acetone) |
| Stability | Susceptible to hydrolysis in presence of moisture |
The compound's LogP value of 1.6159 indicates moderate lipophilicity, consistent with its expected solubility profile .
Reactivity Profile
Based on its structural features, 5-Fluoro-2,3-dihydroxybenzoyl chloride is expected to exhibit the following reactivity patterns:
-
High reactivity toward nucleophiles via the acyl chloride group
-
Potential for coordination chemistry through the adjacent hydroxyl groups
-
Modified electronic properties of the aromatic ring due to the fluorine substituent
Synthesis Methods
The synthesis of 5-Fluoro-2,3-dihydroxybenzoyl chloride typically follows routes similar to those used for related benzoyl chlorides.
Synthetic Challenges
The synthesis of this compound presents several challenges:
-
The presence of reactive hydroxyl groups that may interfere with the chlorination reaction
-
Potential regioselectivity issues in introducing the fluorine substituent
-
Moisture sensitivity of the product requiring anhydrous reaction conditions
| Hazard Type | Expected Level | Considerations |
|---|---|---|
| Corrosivity | High | Acyl chlorides are moisture-sensitive and can release HCl |
| Skin/Eye Irritation | High | May cause chemical burns upon contact |
| Inhalation Hazard | Moderate | Potential respiratory irritant |
| Environmental | Moderate | May be harmful to aquatic organisms |
Structural Relationships and Isomers
Understanding the relationship between 5-Fluoro-2,3-dihydroxybenzoyl chloride and related compounds provides valuable context for its chemical behavior.
Related Compounds
Several structurally related compounds are worth noting:
-
3-Fluoro-4,5-dihydroxybenzoyl chloride (CAS: 119735-22-7) - A positional isomer with different arrangement of the fluorine and hydroxyl groups
-
2,3-dihydroxybenzoyl Chloride (CAS: 66168-85-2) - The non-fluorinated analog
-
5-Chloro-2-fluorobenzoyl chloride (CAS: 394-29-6) - A related dihalogenated derivative with different substitution pattern
These structural relationships highlight the diversity of substituted benzoyl chlorides and their potential for specialized applications.
Analytical Characterization
Proper identification and characterization of 5-Fluoro-2,3-dihydroxybenzoyl chloride is essential for research and quality control purposes.
| Analytical Technique | Expected Key Features |
|---|---|
| ¹H NMR | Aromatic protons with distinct coupling patterns due to F-substitution |
| ¹³C NMR | Carbonyl carbon signal (~170 ppm), aromatic carbon signals with C-F coupling |
| ¹⁹F NMR | Single fluorine signal with characteristic coupling to aromatic protons |
| IR | Strong C=O stretching (~1770 cm⁻¹), O-H stretching (~3400 cm⁻¹), C-F stretching (~1200-1400 cm⁻¹) |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume